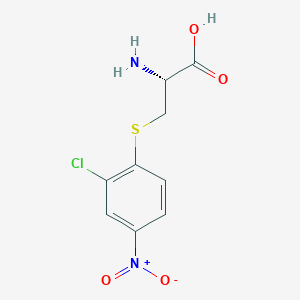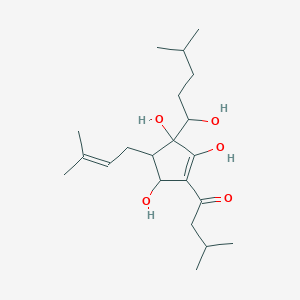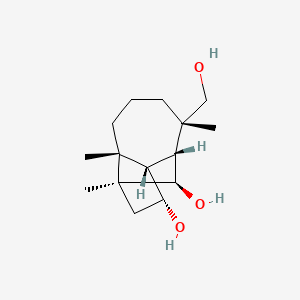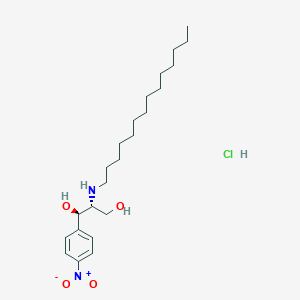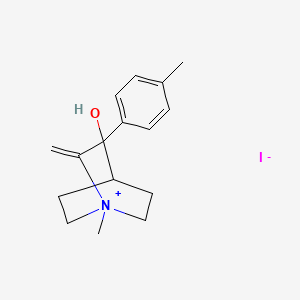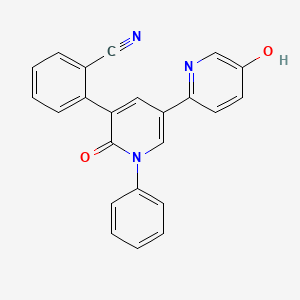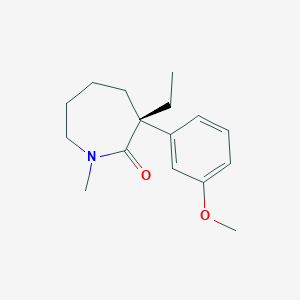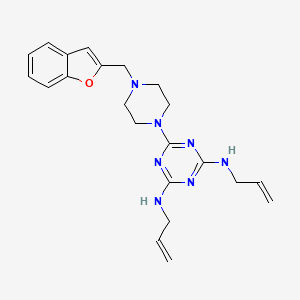
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine is a complex organic compound that belongs to the class of diazaphenothiazines. This compound is characterized by its unique structure, which includes a methoxy group, dimethyl groups, and a hexylamino group attached to a diazaphenothiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine typically involves multiple steps. One common method includes the reaction of enamines of 2-bromo-5,5-dimethylcyclohexane-1,3-dione with 4-methoxy-5-amino-6-mercaptopyrimidine . The reaction conditions often require the use of dry solvents and anhydrous potassium carbonate at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine has been studied for its potential neurotropic activity . It has shown promise in modulating neurological pathways, making it a candidate for further research in the treatment of neurological disorders. Additionally, its unique structure allows it to interact with various biological targets, making it useful in medicinal chemistry for drug development.
Mechanism of Action
The mechanism of action of 4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter receptors and ion channels, thereby influencing neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but its neurotropic effects suggest potential therapeutic applications in neurology.
Comparison with Similar Compounds
Similar Compounds
- 8-(Hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-G]quinoxaline
Uniqueness
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine stands out due to its specific combination of functional groups and its potential neurotropic activity. Unlike other similar compounds, it has a unique diazaphenothiazine core that contributes to its distinct chemical and biological properties.
Properties
CAS No. |
102688-87-9 |
|---|---|
Molecular Formula |
C19H28N4OS |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-hexyl-4-methoxy-7,7-dimethyl-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-imine |
InChI |
InChI=1S/C19H28N4OS/c1-5-6-7-8-9-20-13-10-19(2,3)11-14-16(13)25-18-15(23-14)17(24-4)21-12-22-18/h12,23H,5-11H2,1-4H3 |
InChI Key |
PZYTXMZSCUURBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C1CC(CC2=C1SC3=NC=NC(=C3N2)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



